4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid
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Overview
Description
4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid is an organic compound that features both a hydroxymethyl group and a trifluoromethyl group attached to a benzoic acid core. The presence of the trifluoromethyl group imparts unique chemical properties, making this compound of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, such as 4-(hydroxymethyl)benzoic acid, using trifluoromethylating agents under specific conditions . Another method involves the Diels-Alder cycloaddition of 5-(hydroxymethyl)furoic acid and ethylene, catalyzed by Sn-BEA, followed by oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Raney-Ni can facilitate the reduction of intermediates to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(carboxymethyl)-3-(trifluoromethyl)benzoic acid.
Reduction: 4-(hydroxymethyl)-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(hydroxymethyl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-methyl-2-(trifluoromethyl)benzoic acid: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
Trifluoromethylated heterocyclic compounds: Share the trifluoromethyl group but have different core structures, leading to varied applications and properties.
Uniqueness
4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid is unique due to the combination of the hydroxymethyl and trifluoromethyl groups on a benzoic acid core. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Properties
CAS No. |
1643368-10-8 |
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Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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